3-bromo-N-cyclohexylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-cyclohexylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUMXGVWUFXLAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367960 |

Source

|

| Record name | 3-bromo-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59507-55-0 |

Source

|

| Record name | 3-Bromo-N-cyclohexylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59507-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-bromo-N-cyclohexylbenzamide: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 3-bromo-N-cyclohexylbenzamide, a member of the substituted benzamide class of compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs, established chemical principles, and computational predictions to offer a detailed profile for researchers, scientists, and drug development professionals. The guide covers the logical synthesis, predicted physicochemical properties, expected spectral characteristics, and a discussion of potential biological activities and toxicological considerations based on the broader family of N-substituted benzamides. This document aims to serve as a foundational resource to stimulate and guide future empirical research into this compound of interest.

Introduction

The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The introduction of a bromine atom onto the phenyl ring and a cyclohexyl group on the amide nitrogen, as in this compound, offers a unique combination of lipophilicity, hydrogen bonding potential, and steric bulk that can significantly influence its pharmacokinetic and pharmacodynamic properties. The bromine substituent, in particular, can modulate the electronic nature of the aromatic ring and provide a potential site for further chemical modification.

This guide provides an in-depth analysis of this compound, acknowledging the current scarcity of direct experimental data. By leveraging established synthesis protocols for analogous compounds and high-quality computational predictions, we present a robust starting point for any research program focused on this molecule.

Synthesis and Characterization

The most direct and widely applicable method for the synthesis of this compound is the acylation of cyclohexylamine with 3-bromobenzoyl chloride. This is a standard amide bond formation reaction that is typically high-yielding and proceeds under mild conditions.

Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 3-bromobenzoic acid.

Caption: General Synthesis Workflow.

Detailed Experimental Protocol

Materials:

-

3-bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Cyclohexylamine

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)

Procedure:

Step 1: Synthesis of 3-Bromobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromobenzoic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Cool the mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-bromobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-bromobenzoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the cyclohexylamine solution to 0 °C in an ice bath.

-

Add the solution of 3-bromobenzoyl chloride dropwise to the cooled cyclohexylamine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Physicochemical Properties

Due to the absence of experimentally determined data for this compound, the following properties are based on computational predictions and comparison with structurally similar compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₃H₁₆BrNO | - |

| Molecular Weight | 282.18 g/mol | - |

| Appearance | Likely a white to off-white solid | Based on similar benzamides[1] |

| Melting Point | Not available (Predicted to be in the range of 100-150 °C) | Estimation based on related structures |

| Boiling Point | Not available (Predicted > 350 °C at 760 mmHg) | Estimation based on related structures |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, acetone, and dichloromethane; sparingly soluble in water. | General solubility of benzamides[1] |

| XLogP3 | ~3.7 | Prediction based on analogs[2] |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 1 | - |

| Rotatable Bond Count | 2 | - |

Spectroscopic Characterization (Predicted)

The following sections detail the expected spectral data for this compound based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons (δ 7.2-8.0 ppm): The four protons on the 3-bromophenyl ring will appear in this region as a complex multiplet pattern. The proton ortho to the bromine will likely be the most downfield.

-

Amide Proton (δ ~6.0-8.0 ppm): A broad singlet or doublet (due to coupling with the adjacent methine proton on the cyclohexyl ring) is expected, the chemical shift of which can be concentration and solvent-dependent.

-

Cyclohexyl Protons (δ 1.0-4.0 ppm): The methine proton (CH-NH) will appear as a multiplet around δ 3.8-4.0 ppm. The remaining ten protons on the cyclohexyl ring will appear as a series of broad multiplets in the upfield region (δ 1.0-2.0 ppm).

¹³C NMR Spectroscopy

-

Carbonyl Carbon (δ ~165-170 ppm): The amide carbonyl carbon will appear as a singlet in this downfield region.

-

Aromatic Carbons (δ ~120-140 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C-Br) will be significantly shielded compared to the others.

-

Cyclohexyl Carbons (δ ~25-50 ppm): The methine carbon attached to the nitrogen will appear around δ 48-50 ppm, while the other cyclohexyl carbons will resonate at higher fields.

Infrared (IR) Spectroscopy

-

N-H Stretch (ν ~3300-3400 cm⁻¹): A sharp to moderately broad peak corresponding to the amide N-H stretching vibration.

-

C-H Stretches (ν ~2850-3000 cm⁻¹): Aliphatic C-H stretching from the cyclohexyl group and aromatic C-H stretching.

-

C=O Stretch (Amide I band) (ν ~1630-1680 cm⁻¹): A strong, sharp absorption characteristic of the amide carbonyl group.

-

N-H Bend (Amide II band) (ν ~1510-1570 cm⁻¹): A medium to strong absorption.

-

C-Br Stretch (ν ~500-600 cm⁻¹): A weak to medium absorption in the fingerprint region.

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Expected Molecular Ion Peaks: m/z = 281 and 283.

-

Key Fragmentation Pattern: Loss of the cyclohexyl group would be a likely fragmentation pathway.

Potential Biological Applications and Mechanism of Action

While there is no specific biological data for this compound, the broader class of substituted benzamides has been extensively explored in drug discovery.

Caption: Potential Therapeutic Areas for Substituted Benzamides.

Many substituted benzamides act as dopamine D2 receptor antagonists, leading to their use as antipsychotic and antiemetic drugs. Others have shown activity as serotonin 5-HT₄ receptor agonists, which is relevant for gastroprokinetic agents. More recently, some benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.

The specific biological activity of this compound would need to be determined through in vitro and in vivo screening. A logical starting point would be to assess its binding affinity for dopamine and serotonin receptors, as well as its potential as an enzyme inhibitor.

Safety and Toxicological Profile

The toxicological profile of this compound has not been experimentally determined. However, based on the general properties of substituted benzamides, the following should be considered:

-

General Toxicity: Substituted benzamides can exhibit a range of toxic effects, including neurotoxicity and psychotropic effects, particularly at high doses[3].

-

Renal and Hepatic Effects: Some benzamide derivatives have been shown to cause kidney and liver damage in animal studies, especially with increasing doses[1][4].

-

Handling Precautions: As with any novel chemical compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

A comprehensive toxicological assessment, including acute toxicity studies (e.g., LD₅₀ determination) and evaluation of potential organ-specific toxicity, would be a critical step in the preclinical development of this compound.

Conclusion

This compound is a chemical entity with a structural motif common to many biologically active compounds. While direct experimental data is currently lacking, this guide provides a robust framework for its synthesis, predicted physicochemical and spectral properties, and potential areas for biological investigation. The information presented herein, derived from established chemical principles and data from analogous compounds, serves as a valuable resource for researchers initiating studies on this promising molecule. Further empirical investigation is necessary to fully elucidate its chemical and biological characteristics.

References

- Kalekin, R. A., Salomatin, E. M., & Kalekina, V. A. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Sudebno-meditsinskaia ekspertiza, 50(6), 31–34.

- BenchChem. (2025). An In-depth Technical Guide on N-cyclohexyl-2-phenoxybenzamide and Its Analogs.

-

CP Lab Safety. (n.d.). N-Cyclohexyl-4-bromo-3-methylbenzamide, min 98%, 100 grams. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N-cyclohexylbenzamide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 1020252-80-5| Chemical Name : N-Cyclohexyl-4-bromo-3-methylbenzamide. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Benzamides: Sulpiride. Retrieved from [Link]

-

Qamar, M. A., Ali, N., Nabi, M., Fatima, R., Ahmad, U., & Ishaq, S. (2023). Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute, 9(3). [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-bromo-N-cyclohexylbenzamide | C13H16BrNO | CID 768944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 3-bromo-N-(cyclohexylmethyl)benzamide | 872212-39-0 [smolecule.com]

- 4. 3-bromo-N-cyclohexyl-5-fluoro-2-methylbenzamide | C14H17BrFNO | CID 177795067 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-bromo-N-cyclohexylbenzamide

This guide provides a comprehensive overview and detailed protocol for the synthesis of 3-bromo-N-cyclohexylbenzamide, a compound of interest for researchers in medicinal chemistry and materials science. We will delve into the strategic considerations for its synthesis, present a robust and reproducible protocol, and discuss the necessary steps for purification and characterization, ensuring the highest degree of scientific integrity for professionals in drug development and chemical research.

Strategic Overview: Pathways to Amide Bond Formation

The synthesis of an N-substituted benzamide, such as this compound, fundamentally involves the formation of an amide bond between a benzoic acid derivative and an amine. Two principal strategies dominate this transformation:

-

Route A: Acyl Chloride Pathway. This is the most common and often most efficient method. It involves the conversion of the carboxylic acid (3-bromobenzoic acid) into a highly reactive acyl chloride (3-bromobenzoyl chloride).[1][2] This activated intermediate then readily reacts with the amine (cyclohexylamine) to form the desired amide.[3][][5] The reaction is typically rapid and high-yielding.

-

Route B: Direct Coupling Pathway. This modern approach bypasses the need to isolate an acyl chloride by using coupling agents (e.g., EDCI, DCC, HATU) to activate the carboxylic acid in situ.[1][2][6] The activated species, often a highly reactive ester, is then attacked by the amine to forge the amide bond.[2] While elegant, this method can sometimes require more rigorous purification to remove coupling agent byproducts.

For this guide, we will focus on the Acyl Chloride Pathway due to its high efficiency, straightforward execution, and ease of purification for this specific target molecule. This two-step approach provides excellent control and consistently high yields.

Detailed Synthesis Protocol: The Acyl Chloride Route

This protocol is presented in two distinct stages: the synthesis of the 3-bromobenzoyl chloride intermediate, followed by its reaction with cyclohexylamine.

Step 1: Synthesis of 3-Bromobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation, effectively achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] We will utilize thionyl chloride, which produces gaseous byproducts (SO₂ and HCl) that are easily removed.[7]

Principle: The lone pair on the oxygen of the carbonyl attacks the sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated and then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrochloric acid gases.

Materials:

-

3-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Dry glassware, including a round-bottom flask, reflux condenser with a drying tube, and a magnetic stirrer.

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-bromobenzoic acid with 2-3 equivalents of thionyl chloride.[7] The reaction can be run neat or with a dry, inert solvent like toluene.[7]

-

Reaction: Gently heat the mixture to reflux (approx. 79°C for neat thionyl chloride).[7] The reaction progress can be monitored by observing the cessation of gas evolution.[7] Typically, the reaction is complete within 2-4 hours.[7]

-

Isolation: After the reaction is complete, remove the excess thionyl chloride and solvent (if used) by distillation, followed by vacuum distillation to purify the crude 3-bromobenzoyl chloride.[7] The product is a liquid with a boiling point of 74-75 °C at 0.5 mmHg.[7]

Safety: This reaction must be performed in a well-ventilated fume hood as it generates toxic HCl and SO₂ gases. Thionyl chloride is corrosive and reacts violently with water; handle it with appropriate personal protective equipment (PPE).[7]

Step 2: Synthesis of this compound

This step is a classic Schotten-Baumann reaction, where the highly electrophilic acyl chloride reacts with the nucleophilic amine.[1][5]

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen of cyclohexylamine attacks the carbonyl carbon of 3-bromobenzoyl chloride, forming a tetrahedral intermediate.[3][5] The carbonyl double bond reforms with the subsequent elimination of the chloride ion. A base is required to neutralize the HCl byproduct.[3]

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount (Equivalents) |

|---|---|---|

| 3-Bromobenzoyl chloride | 219.46[8] | 1.0 |

| Cyclohexylamine | 99.17 | 1.1 |

| Triethylamine (Et₃N) or Pyridine | 101.19 | 1.2 |

| Anhydrous Dichloromethane (DCM) | - | Solvent |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: Add a solution of 3-bromobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting acyl chloride is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated sodium bicarbonate solution (to remove any unreacted acid chloride and neutralize HCl), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization

Purification: The crude this compound can be purified by one of the following methods:

-

Recrystallization: A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is effective.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aromatic protons, the cyclohexyl protons, and the amide N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments, including the carbonyl carbon.

-

IR (Infrared) Spectroscopy: Will show a strong absorption for the C=O (carbonyl) stretch (typically ~1630-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the presence of bromine through its characteristic isotopic pattern.

-

Melting Point (MP): A sharp melting point range indicates a high degree of purity.

Reaction Mechanism Diagram

Caption: Nucleophilic addition-elimination mechanism for amide formation.

Troubleshooting

-

Low or No Product Yield:

-

Cause: Wet reagents or solvents. Acyl chlorides are highly sensitive to moisture.

-

Solution: Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.

-

-

Multiple Spots on TLC:

-

Cause: Incomplete reaction or side reactions.

-

Solution: Allow the reaction to stir for a longer duration. Ensure the temperature is controlled during the addition of the acyl chloride to prevent side reactions.

-

-

Difficulty in Purification:

-

Cause: Presence of persistent impurities.

-

Solution: A second purification step (e.g., recrystallization followed by chromatography) may be necessary. Ensure thorough washing during the work-up to remove water-soluble impurities.

-

References

-

Clark, J. (2023). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

-

Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

-

Chem Help ASAP. (2019, November 12). Synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81471787, 3-Bromo-N-cyclohexyl-N-ethyl-4-methylbenzamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176513285, 3-Bromo-N-cyclohexyl-5-fluoro-4-methylbenzamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177795067, 3-bromo-N-cyclohexyl-5-fluoro-2-methylbenzamide. PubChem. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medical Chemistry, 8(10), 273-280. Retrieved from [Link]

-

Dominic Ravichandran. (2020). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide. Retrieved from [Link]

-

Cheméo. (n.d.). Benzamide, 3-bromo-N-butyl-N-2-ethylhexyl-. Retrieved from [Link]

-

LookChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]

-

American Chemical Society. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis , characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. Retrieved from [Link]

-

Wang, Q., et al. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.

-

Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74377, 3-Bromobenzoyl chloride. PubChem. Retrieved from [Link]

Sources

- 1. Amide Synthesis [fishersci.it]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzoyl chloride, 3-bromo- | C7H4BrClO | CID 74377 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-bromo-N-cyclohexylbenzamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Scaffold

This guide, therefore, adopts a predictive and comparative approach, grounded in established chemical principles and data from structurally similar compounds. It is designed to be a foundational resource for researchers interested in synthesizing and exploring the potential of this and related N-cyclohexylbenzamide scaffolds. We will delve into a robust synthetic strategy, project its physicochemical properties, and discuss its potential applications based on the known biological activities of its chemical cousins.

Section 1: Chemical Identity and Structural Elucidation

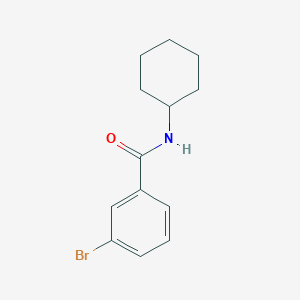

Compound Name: 3-bromo-N-cyclohexylbenzamide

Molecular Formula: C₁₃H₁₆BrNO

Structure:

Caption: 2D structure of this compound.

The structure features a central benzamide core, which is a common pharmacophore in many biologically active molecules. The bromine atom at the 3-position of the aromatic ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] The N-cyclohexyl group introduces lipophilicity and specific steric bulk, which can significantly influence the compound's interaction with biological targets.

Section 2: Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the amidation of a 3-bromobenzoic acid derivative with cyclohexylamine. A common and efficient approach involves the conversion of 3-bromobenzoic acid to its more reactive acyl chloride, followed by reaction with cyclohexylamine.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromobenzoyl Chloride [2]

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, place 3-bromobenzoic acid (1.0 eq). The reaction should be conducted in a well-ventilated fume hood.[2]

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (2-3 eq), either neat or in an inert solvent like toluene.[2]

-

Reaction: Gently heat the mixture to reflux (approx. 79°C for neat SOCl₂). The reaction is typically complete when the evolution of HCl and SO₂ gases ceases (usually within 2-4 hours).[2]

-

Work-up: Allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under atmospheric pressure.

-

Purification: The crude 3-bromobenzoyl chloride is then purified by vacuum distillation.

Step 2: Synthesis of this compound [3]

-

Reaction Setup: In a separate dry flask, dissolve cyclohexylamine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

-

Reagent Addition: Cool the amine solution in an ice bath. Slowly add the purified 3-bromobenzoyl chloride (1.0 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Section 3: Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table includes predicted properties and experimental data for structurally similar compounds to provide a reasonable estimation.

| Property | Predicted/Known Value | Source/Comment |

| Molecular Weight | 282.18 g/mol | Calculated |

| CAS Number | Not definitively assigned | - |

| Appearance | Likely a white to off-white solid | Based on similar benzamides[4] |

| Melting Point | Expected to be in the range of 100-200 °C | Based on related benzamides |

| Boiling Point | > 300 °C (Predicted) | - |

| Solubility | Poorly soluble in water, soluble in organic solvents like DCM, ethyl acetate, and methanol. | General characteristic of N-substituted benzamides |

| XLogP3 | ~3.7-4.0 (Predicted) | Indicates moderate lipophilicity |

Section 4: Potential Applications in Research and Drug Development

The benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[5] The introduction of a 3-bromo substituent and an N-cyclohexyl group can modulate the pharmacological profile, leading to potential applications in various therapeutic areas.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a benzamide core. The 3-bromo position can be functionalized via Suzuki-Miyaura cross-coupling to introduce various aryl or heteroaryl groups, a common strategy in the synthesis of Bcr-Abl tyrosine kinase inhibitors for chronic myeloid leukemia.[5]

In the Development of Antiviral Agents

N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71 (EV 71).[6][7] For instance, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide has shown activity against EV 71 strains at low micromolar concentrations.[6][7] This suggests that the this compound scaffold could be a starting point for the development of new antiviral compounds.

As Antitumor Agents

N-benzylbenzamide derivatives have been designed and synthesized as tubulin polymerization inhibitors with potent antitumor activities.[8] The N-cyclohexyl group in our target compound could similarly influence interactions with tubulin or other cancer-related targets.

In Antimicrobial and Fungicidal Research

Benzamide derivatives have demonstrated a broad spectrum of antimicrobial and fungicidal activities.[5] The lipophilic nature of the N-cyclohexyl group may enhance cell membrane permeability, potentially leading to improved antimicrobial efficacy.

Section 5: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound and its precursors.

General Safety Precautions: [9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9]

-

Ventilation: Handle the compound and its reagents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]

-

Chemical Handling: Avoid direct contact with skin and eyes. Do not taste or smell chemicals.[10] Use appropriate tools for handling and transferring solids.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

-

Spill and Waste Disposal: In case of a spill, follow established laboratory procedures for cleaning up solid chemical spills. Dispose of chemical waste in accordance with local, state, and federal regulations.

Specific Hazards of Precursors:

-

Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Must be handled with extreme care in a fume hood.[2]

-

3-Bromobenzoic Acid: May cause skin and eye irritation.

-

Cyclohexylamine: Corrosive and flammable. Can cause severe skin burns and eye damage.

Section 6: Conclusion and Future Directions

While specific experimental data for this compound is limited, this technical guide provides a comprehensive framework for its synthesis, predicted properties, and potential applications based on established chemical principles and data from related compounds. The versatility of the 3-bromo-benzamide scaffold, combined with the specific properties imparted by the N-cyclohexyl group, makes this compound an attractive target for further investigation in medicinal chemistry and materials science. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening for biological activity to unlock its full potential.

References

-

Chemical synthesis of 3-substituted benzamides. ResearchGate. Available at: [Link]

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). 2018; 8: 273-280.

-

Handling Chemicals. Wittenberg University. Available at: [Link]

-

Amide Synthesis. Fisher Scientific. Available at: [Link]

-

3-bromo-N-(8-tert-butylpurin-1-yl)benzamide. PubChem. Available at: [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. Available at: [Link]

- Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.

-

Amide handling precautions? Sciencemadness Discussion Board. Available at: [Link]

-

Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. Available at: [Link]

-

Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. Available at: [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available at: [Link]

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Available at: [Link]

-

N-(3-(Benzoylamino)phenyl)benzamide. PubChem. Available at: [Link]

-

Benzamide. PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Amide Synthesis [fishersci.it]

- 4. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

Section 1: Core Molecular Identity and Physicochemical Properties

An In-depth Technical Guide to 3-bromo-N-cyclohexylbenzamide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a substituted aromatic amide with significant potential in medicinal chemistry and materials science. While direct extensive literature on this specific isomer is sparse, this document synthesizes data from closely related analogues and foundational chemical principles to offer a robust guide for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, outline a validated synthetic protocol, discuss methods for its characterization, and explore its prospective applications as a versatile chemical building block.

This compound belongs to the class of N-substituted benzamides. Its structure features a central benzamide scaffold with two key modifications: a bromine atom at the meta-position (C3) of the benzene ring and a cyclohexyl group attached to the amide nitrogen. The bromine atom is a particularly valuable feature, serving as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions.

The molecular weight of this compound is 282.18 g/mol . This is identical to its regioisomer, 4-bromo-N-cyclohexylbenzamide, as they share the same molecular formula.[1]

Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed properties for this compound, derived from data available for its closely related isomer, 4-bromo-N-cyclohexylbenzamide, which exhibits nearly identical physical characteristics.[1]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₃H₁₆BrNO | PubChem[1] |

| Molecular Weight | 282.18 g/mol | PubChem[1] |

| Monoisotopic Mass | 281.04153 Da | PubChem[1] |

| XLogP3 | 3.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

Section 2: Synthesis Protocol and Mechanistic Considerations

The most direct and reliable method for synthesizing this compound is through the amide coupling of 3-bromobenzoic acid with cyclohexylamine. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine, which is a relatively weak nucleophile.

Experimental Rationale

The conversion of the carboxylic acid group of 3-bromobenzoic acid into a more reactive species is paramount for the success of this synthesis. Two primary strategies are common:

-

Conversion to Acyl Chloride: Reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) creates a highly electrophilic acyl chloride. This intermediate readily reacts with cyclohexylamine to form the amide bond. This method is highly efficient but requires careful handling of the corrosive and moisture-sensitive reagents.

-

Use of Coupling Agents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ, forming a reactive O-acylisourea intermediate. This intermediate is then readily displaced by cyclohexylamine. This one-pot method is often preferred for its milder conditions and operational simplicity.

The following protocol details the acyl chloride method, chosen for its high yield and straightforward purification.

Detailed Synthesis Workflow

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-bromo-N-cyclohexylbenzamide

This guide provides a comprehensive technical overview for the structural elucidation of 3-bromo-N-cyclohexylbenzamide, a molecule of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a deep, causal understanding of the analytical choices and data interpretation required for unambiguous structure confirmation.

Introduction

This compound is a disubstituted aromatic amide. Its structure marries a brominated benzene ring with a cyclohexylamide moiety, presenting a fascinating case for the application of modern spectroscopic techniques. The presence of a bromine atom, a secondary amide linkage, and two distinct saturated and unsaturated ring systems provides a rich tapestry of spectroscopic signals. This guide will walk through the logical workflow for confirming the molecular structure of this compound, from synthesis to comprehensive spectral analysis.

Synthesis and Sample Preparation

A robust structural elucidation begins with a pure sample. The most direct and common synthetic route to this compound is through the acylation of cyclohexylamine with 3-bromobenzoyl chloride. This is a variation of the well-established Schotten-Baumann reaction.[1][2]

Part 1: Synthesis of 3-bromobenzoyl chloride

The precursor, 3-bromobenzoyl chloride, is typically prepared from 3-bromobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3] The use of thionyl chloride is a common and effective method.[3]

Experimental Protocol: Synthesis of 3-bromobenzoyl chloride [3]

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (e.g., filled with calcium chloride), add 3-bromobenzoic acid.

-

Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be run neat or with an inert solvent like toluene.

-

Reaction: Gently heat the mixture to reflux (approx. 79°C). The reaction is monitored by observing the cessation of HCl and SO₂ gas evolution, typically complete within 2-4 hours.

-

Workup: After cooling, excess thionyl chloride is removed by distillation at atmospheric pressure.

-

Purification: The crude 3-bromobenzoyl chloride is then purified by vacuum distillation.

Part 2: Amide Formation

With the acid chloride in hand, the final amidation can proceed.

Experimental Protocol: Synthesis of this compound [1][2][4]

-

Reaction Setup: Dissolve cyclohexylamine in a suitable aprotic solvent, such as dichloromethane (DCM) or benzene, in a flask equipped with a magnetic stirrer and cooled in an ice bath. Add an equimolar amount of a non-nucleophilic base, like triethylamine or pyridine, to act as an acid scavenger.

-

Acyl Chloride Addition: Slowly add a solution of 3-bromobenzoyl chloride in the same solvent to the stirred amine solution. Maintaining a low temperature is crucial to control the exothermic reaction.

-

Reaction: Allow the reaction to stir at room temperature for several hours or overnight to ensure completion.

-

Workup: Quench the reaction with water. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure this compound as a solid.

Spectroscopic Analysis and Structure Elucidation

The following sections detail the expected outcomes from various spectroscopic techniques and the logic behind their interpretation for confirming the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition, particularly the presence of bromine.

Expected Data & Interpretation:

| m/z (Predicted) | Ion Identity | Interpretation |

| 283/285 | [M]⁺ | Molecular Ion Peak: The presence of two peaks of nearly equal intensity (approximately 1:1 ratio), separated by 2 m/z units, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[2][5][6] This is the most definitive evidence for the presence of bromine. |

| 183/185 | [BrC₆H₄CO]⁺ | Bromobenzoyl Cation: A prominent fragment resulting from the alpha-cleavage of the amide C-N bond. The 1:1 isotopic pattern will be preserved. |

| 155/157 | [BrC₆H₄]⁺ | Bromophenyl Cation: Subsequent loss of a neutral carbon monoxide (CO) molecule (28 Da) from the bromobenzoyl cation. The bromine isotopic pattern remains. |

| 105 | [C₆H₅CO]⁺ | Benzoyl Cation: Loss of the bromine atom from the bromobenzoyl fragment. |

| 99 | [C₆H₁₁NH₂]⁺ | Cyclohexylaminium Cation: Fragmentation where the charge is retained on the cyclohexylamine portion. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl Cation: Loss of the amide functionality from the molecular ion. |

dot graph "MS_Fragmentation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Predicted Mass Spectrometry Fragmentation Pathway

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Mode | Interpretation |

| ~3300 | N-H Stretch | A sharp to moderately broad peak indicating a secondary amide N-H bond. Broadening can occur due to hydrogen bonding in the solid state.[7] |

| ~3060 | Aromatic C-H Stretch | Peaks characteristic of sp² C-H bonds on the benzene ring. |

| 2930 & 2855 | Aliphatic C-H Stretch | Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of C-H bonds in the cyclohexyl ring. |

| ~1640 | C=O Stretch (Amide I) | A very strong and sharp absorption, characteristic of the amide carbonyl group.[7] Its position is influenced by hydrogen bonding. |

| ~1540 | N-H Bend (Amide II) | A strong band, often coupled with C-N stretching, is a hallmark of secondary amides.[7] |

| ~1450 | C=C Ring Stretch | Absorptions related to the stretching of the carbon-carbon bonds within the aromatic ring. |

| ~780 & ~680 | C-H Out-of-Plane Bend | The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring (in this case, meta-substitution). |

| ~550 | C-Br Stretch | A weak to medium absorption in the fingerprint region, indicative of the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.

This technique provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected Data & Interpretation (Predicted for CDCl₃ solvent):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.90 | t | 1H | H-2 | Singlet-like or narrow triplet appearance due to small meta-couplings. Deshielded by the adjacent carbonyl and bromine. |

| ~7.65 | d | 1H | H-6 | Doublet or doublet of doublets, coupled to H-5 and H-4. Deshielded by the carbonyl group. |

| ~7.55 | d | 1H | H-4 | Doublet or doublet of doublets, coupled to H-5 and H-6. Influenced by the bromine atom. |

| ~7.30 | t | 1H | H-5 | Triplet, coupled to both H-4 and H-6. |

| ~6.10 | d | 1H | N-H | A doublet due to coupling with the adjacent methine proton (H-1') on the cyclohexyl ring. This peak may be broad. |

| ~3.95 | m | 1H | H-1' | A multiplet due to coupling with the N-H proton and the axial and equatorial protons on C-2' and C-6'. Deshielded by the adjacent nitrogen atom. |

| ~2.00 | m | 2H | H-2'eq, H-6'eq | Broad multiplet for the equatorial protons on the cyclohexyl ring. |

| ~1.75 | m | 2H | H-2'ax, H-6'ax | Broad multiplet for the axial protons on the cyclohexyl ring. |

| ~1.65 | m | 1H | H-4'eq | Equatorial proton on C-4'. |

| ~1.40 | m | 4H | H-3'eq, H-5'eq, H-3'ax, H-5'ax | Overlapping multiplets for the remaining cyclohexyl protons. |

| ~1.20 | m | 1H | H-4'ax | Axial proton on C-4', typically the most shielded of the cyclohexyl protons. |

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

Expected Data & Interpretation (Predicted for CDCl₃ solvent):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166.0 | C=O | Carbonyl carbon of the amide, typically found in this downfield region. |

| ~136.0 | C-1 | Quaternary carbon attached to the carbonyl group. |

| ~134.0 | C-6 | Aromatic CH carbon. |

| ~130.0 | C-5 | Aromatic CH carbon. |

| ~129.5 | C-2 | Aromatic CH carbon, deshielded by bromine. |

| ~125.0 | C-4 | Aromatic CH carbon. |

| ~122.5 | C-3 | Quaternary carbon directly attached to the bromine atom. Its signal intensity will be lower. |

| ~49.0 | C-1' | Methine carbon of the cyclohexyl ring attached to the nitrogen. |

| ~33.0 | C-2', C-6' | Methylene carbons adjacent to C-1' in the cyclohexyl ring. |

| ~25.5 | C-3', C-5' | Methylene carbons in the cyclohexyl ring. |

| ~24.8 | C-4' | Methylene carbon at the para position in the cyclohexyl ring. |

2D NMR Spectroscopy: COSY and HSQC

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).

-

Expected Correlations:

-

The N-H proton will show a cross-peak with H-1' of the cyclohexyl ring.

-

Within the aromatic system, H-4 will correlate with H-5, and H-5 will correlate with H-6.

-

Within the cyclohexyl ring, H-1' will show correlations to the H-2' and H-6' protons. A cascade of correlations will be seen around the ring (H-2' to H-3', H-3' to H-4', etc.).

-

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to.

-

Expected Correlations:

-

The proton signal at ~7.90 ppm will correlate with the carbon signal at ~129.5 ppm (H-2 to C-2).

-

The proton signal at ~3.95 ppm will correlate with the carbon signal at ~49.0 ppm (H-1' to C-1').

-

All other protonated carbons in both the aromatic and cyclohexyl rings will show a corresponding cross-peak, allowing for a complete and confident assignment of the ¹³C spectrum.

-

-

dot graph "NMR_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

} Integrated NMR workflow for structure confirmation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and the presence of bromine. IR spectroscopy quickly identifies the key amide functional group. Finally, a combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of the proton and carbon skeletons, confirming the precise connectivity and substitution pattern of the molecule. This integrated approach ensures the highest level of confidence in the final structural assignment, a critical requirement in all fields of chemical research and development.

References

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Pawar, S. D., et al. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-cyclohexylbenzamide (Compound (2)-4). Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, m-bromo-. Retrieved from [Link]

Sources

A Technical Guide to 3-bromo-N-cyclohexylbenzamide: Synthesis, Properties, and Research Perspectives

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the benzamide scaffold represents a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds. Its synthetic tractability and ability to form key hydrogen-bonding interactions with biological targets have cemented its importance. This guide focuses on a specific, yet underexplored, derivative: 3-bromo-N-cyclohexylbenzamide .

The formal IUPAC name for this compound is indeed This compound . It features a bromine atom at the meta-position of the phenyl ring and a cyclohexyl group appended to the amide nitrogen. While this molecule is commercially available from various suppliers for research purposes, a comprehensive review of scientific literature reveals a notable scarcity of published data regarding its specific biological activities or applications.

This guide, therefore, serves a dual purpose. First, it consolidates the known chemical and physical properties of this compound, providing a foundational dataset for any researcher. Second, and more critically, it presents a robust, field-proven protocol for its synthesis and outlines promising, logically-derived avenues for future research based on the established activities of structurally related compounds. This document is designed to be a self-validating starting point for scientists and drug development professionals initiating investigations into this specific chemical entity.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is a non-negotiable prerequisite for any experimental work, influencing everything from solvent selection to purification strategy and formulation. The key identifiers and computed properties for this compound are summarized below.

Molecular Structure

The two-dimensional structure of this compound highlights the key functional groups: the brominated aromatic ring, the secondary amide linkage, and the saturated cyclohexyl ring.

Caption: 2D Chemical Structure of this compound.

Properties Data Table

The data in the following table is derived from computational models found in chemical databases, providing a reliable estimate of the compound's characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₃H₁₆BrNO | PubChem[1] |

| Molecular Weight | 282.18 g/mol | PubChem[1] |

| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br | PubChem[1] |

| InChIKey | DGWYSLFXFNWAMT-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 223553-87-5 | PubChem[1] |

| XLogP3 (Lipophilicity) | 3.7 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 1 | PubChem[1] |

| Rotatable Bonds | 2 | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

Proposed Synthesis Protocol: Amide Coupling

The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry.[2] The most direct and reliable method for synthesizing this compound is the coupling of 3-bromobenzoic acid with cyclohexylamine. This is typically achieved by activating the carboxylic acid to facilitate nucleophilic attack by the amine.

The protocol described below utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), a classic and highly effective combination that minimizes side reactions and simplifies purification.[3]

Synthesis Workflow Diagram

Sources

An In-Depth Technical Guide to Investigating the Biological Activity of 3-bromo-N-cyclohexylbenzamide: A Proposed Research Framework

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific data on the biological activity of 3-bromo-N-cyclohexylbenzamide. This guide, therefore, serves as a proposed framework for the initial investigation and characterization of this novel chemical entity, leveraging established principles of drug discovery and preclinical development.

Introduction and Rationale

Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including but not limited to antipsychotic, antiemetic, and anticancer effects. The specific molecule, this compound, while cataloged and available from chemical suppliers, remains uncharacterized in the scientific literature regarding its biological effects.[1][2] Its structure, featuring a bromine substituent on the benzoyl ring and a cyclohexyl group on the amide nitrogen, presents a unique chemical scaffold with the potential for novel pharmacological activity.

This document outlines a systematic, multi-tiered approach to elucidate the biological activity of this compound, from initial synthesis and in vitro screening to preliminary mechanism of action studies. The proposed workflows are designed to be self-validating and provide a robust foundation for any subsequent drug development program.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's physicochemical properties is paramount for designing meaningful biological assays. While specific experimental data for this compound is scarce, computational predictions for related structures can provide initial estimates.

Table 1: Predicted Physicochemical Properties of Related Benzamides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |

| 3-bromo-N-cyclohexyl-5-fluoro-2-methylbenzamide | C14H17BrFNO | 314.19 | 4.2 | [3] |

| 3-Bromo-N-cyclohexyl-N-ethyl-4-methylbenzamide | C16H22BrNO | 324.26 | 4.6 | [4] |

| 3-Bromo-N-cyclohexyl-5-fluoro-4-methylbenzamide | C14H17BrFNO | 314.19 | 4.2 | [5] |

| 3-Bromo-5-chloro-N-cyclohexyl-N-ethylbenzamide | C15H19BrClNO | 344.67 | 4.9 | [6] |

| N-Cyclohexyl-4-bromo-3-methylbenzamide | C14H18BrNO | 296.2 | N/A | [7] |

| N-Cyclohexylbenzamide | C13H17NO | 203.28 | N/A | [8] |

Proposed Synthesis Route

The synthesis of this compound can be readily achieved through the amidation of 3-bromobenzoyl chloride with cyclohexylamine. This is a standard and robust chemical transformation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.

-

Addition of Acyl Chloride: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of 3-bromobenzoyl chloride (1.1 equivalents) in the same solvent to the flask with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

A Tiered Approach to Biological Characterization

A logical and resource-efficient strategy for characterizing a novel compound involves a tiered screening cascade. This approach begins with broad, high-throughput assays and progresses to more focused and complex biological investigations.

Caption: A proposed tiered workflow for the biological characterization of a novel compound.

Tier 1: Initial In Vitro Screening

The primary goal of this tier is to ascertain if this compound exhibits any general cytotoxicity and to identify potential areas of biological activity.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate a panel of relevant cell lines (e.g., a cancer cell line panel such as the NCI-60, and a non-cancerous cell line like HEK293 or V79 for baseline toxicity) in 96-well plates at an appropriate density and allow them to adhere overnight.[9]

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture media to achieve a range of final concentrations (e.g., from 100 µM down to 1 nM). Add the compound dilutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot the dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Tier 2: Mechanism of Action (MoA) Elucidation

Should the initial screening reveal promising activity, the next logical step is to identify the molecular target(s) and elucidate the mechanism of action. Given that structurally related cyclohexyl benzamide compounds have been identified as GPR142 agonists, this G-protein coupled receptor could be a primary candidate for investigation.[10]

Hypothetical Signaling Pathway: GPR142 Activation

Caption: A hypothetical Gαq-coupled GPCR signaling pathway for GPR142.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Line Preparation: Use a cell line engineered to stably express GPR142 (e.g., HEK293 or CHO cells).

-

Fluorescent Dye Loading: Plate the cells in a 96-well or 384-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Compound Addition: Prepare serial dilutions of this compound.

-

Signal Detection: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add the compound to the wells and immediately begin recording the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).

Concluding Remarks and Future Directions

The absence of published data for this compound presents a unique opportunity for novel discovery. The proposed research framework provides a logical and comprehensive starting point for any investigator interested in this compound. By systematically progressing through the tiers of biological characterization, from broad phenotypic screening to specific target engagement and in vivo studies, a clear understanding of the pharmacological profile of this compound can be established. The insights gained from such studies will be crucial in determining its potential as a chemical probe or a starting point for a drug discovery campaign.

References

- BenchChem. (n.d.). In Vitro Biological Effects of 3-amino-4-bromo-N-cyclohexylbenzamide: A Review of Available Data.

- BenchChem. (n.d.). In-depth Efficacy Analysis of 3-amino-4-bromo-N-cyclohexylbenzamide: A Comparative Guide.

-

PubChem. (n.d.). 3-bromo-N-cyclohexyl-5-fluoro-2-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-N-cyclohexyl-N-ethyl-4-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-N-cyclohexyl-5-fluoro-4-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Rossin, R., & Robillard, M. S. (2014). Compounds for fast and efficient click release. Google Patents.

- Ciba Holding Inc. (2009). Process for the purification of 3-bromobenzanthrone. Google Patents.

-

Malaria World. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloro-N-cyclohexyl-N-ethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). N-Cyclohexyl-4-bromo-3-methylbenzamide, min 98%, 100 grams. Retrieved from [Link]

- Eli Lilly and Company. (2019). Cyclohexyl benzamide compounds. Google Patents.

-

ResearchGate. (2025). 3-[4′-Bromo-(1,1′-biphenyl)-4-y1]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine: Synthesis, cytotoxicity, and leishmanicidal, trypanocidal and antimycobacterial activities. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclohexylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-bromo-N-cyclohexyl-5-fluoro-2-methylbenzamide | C14H17BrFNO | CID 177795067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-N-cyclohexyl-N-ethyl-4-methylbenzamide | C16H22BrNO | CID 81471787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-N-cyclohexyl-5-fluoro-4-methylbenzamide | C14H17BrFNO | CID 176513285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-5-chloro-N-cyclohexyl-N-ethylbenzamide | C15H19BrClNO | CID 107951486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EP3487840B1 - Cyclohexyl benzamide compounds - Google Patents [patents.google.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-bromo-N-cyclohexylbenzamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The vast chemical space of small molecules holds immense potential for novel therapeutic interventions. Yet, a significant number of these compounds, while synthetically accessible, remain biologically uncharacterized. 3-bromo-N-cyclohexylbenzamide represents one such molecule—a compound of interest due to the established and diverse bioactivities of its structural class, but for which no public data on its mechanism of action exists. This guide abandons the traditional review format; instead, it provides a comprehensive, expert-driven roadmap for the systematic elucidation of its biological function. We present a phased, hypothesis-driven experimental strategy, grounded in the activities of analogous structures, designed to deconstruct its mechanism from broad phenotypic effects to specific molecular targets. This document serves as a self-validating framework for researchers, offering detailed protocols and logical decision points to navigate the complex process of mechanism of action (MoA) discovery.

Introduction: The Rationale for Investigation

A comprehensive review of scientific literature reveals a notable absence of data on the biological effects of this compound.[1][2] Despite its commercial availability, no dedicated studies outlining its bioactivity, efficacy, or molecular targets have been published.[2] However, the broader family of N-substituted benzamides is rich with biological activity, providing a strong rationale for a thorough investigation. Structurally related compounds have demonstrated a wide array of effects, including:

-

Anti-inflammatory and Analgesic Properties : N-[4-(alkyl)cyclohexyl]-substituted benzamides have been synthesized and evaluated for these activities.[3]

-

Antiproliferative and Antifungal Activity : Novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives have shown activity against cancer cell lines and fungal strains.[4]

-

Tubulin Polymerization Inhibition : N-benzylbenzamide derivatives have been identified as potent antitumor agents that function by inhibiting tubulin polymerization.[5]

-

Enzyme Inhibition : Various benzamide derivatives have been explored as inhibitors of different enzymes, a common mechanism for this chemical class.[6]

This precedent allows for the formulation of several primary hypotheses regarding the potential MoA of this compound, which may act as an antiproliferative, anti-inflammatory, or antimicrobial agent, likely through the inhibition of a key protein target. This guide provides the strategic and technical framework to systematically test these hypotheses.

A Phased Strategy for Mechanism of Action Deconvolution

We propose a three-phased approach to efficiently and rigorously determine the compound's MoA. This strategy begins with broad, unbiased screening to identify a biological phenotype, progresses to narrowing the target class, and culminates in the identification and validation of a specific molecular target.

Figure 1: Phased Experimental Workflow. A logical workflow for the deconvolution of the mechanism of action, from broad phenotypic screening to specific target validation.

Phase 1: Foundational Phenotypic Screening

The initial objective is to ascertain if this compound elicits a quantifiable biological response in established in vitro systems. A logical starting point is to assess its general cytotoxicity and potential as a therapeutic agent.[1]

Protocol: Antiproliferative Activity Screening

-

Objective: To determine the compound's effect on the proliferation of various human cell lines.

-

Rationale: The antiproliferative activity of related benzamides suggests this is a probable phenotype.[4][7] A panel of cell lines, including both cancerous (e.g., MCF7 breast adenocarcinoma, HT-29 colon adenocarcinoma) and non-tumorigenic (e.g., HEK293 embryonic kidney) lines, will provide initial insights into potency and selectivity.

-

Methodology (MTT Assay):

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium, typically ranging from 100 µM to 1 nM. Add the compound solutions to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

-

| Cell Line | Histology | Putative IC₅₀ (µM) |

| MCF7 | Breast Adenocarcinoma | Experimental Value |

| HT-29 | Colon Adenocarcinoma | Experimental Value |

| HeLa | Cervical Carcinoma | Experimental Value |

| HEK293 | Non-tumorigenic Kidney | Experimental Value |

| Table 1: Template for Summarizing Antiproliferative Data. |

Parallel Screening Protocols

-

Antimicrobial Screening: The compound should be tested for its Minimum Inhibitory Concentration (MIC) against representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), as suggested by the activity of N-phenylbenzamides.[8]

-

Anti-inflammatory Screening: An LPS-stimulated macrophage model (e.g., RAW 264.7 cells) can be used to measure the compound's ability to inhibit the production of inflammatory mediators like nitric oxide (NO) via the Griess assay.

Decision Point: A potent and selective phenotype (e.g., IC₅₀ < 10 µM in cancer cells with >10-fold selectivity over non-tumorigenic cells) warrants progression to Phase 2.

Phase 2: Uncovering the Target Class

Assuming a positive result in Phase 1 (e.g., antiproliferative activity), the next series of experiments aims to narrow the mechanistic possibilities.

Protocol: Cell Cycle Analysis via Flow Cytometry

-

Objective: To determine if the compound's antiproliferative effect is due to arrest at a specific phase of the cell cycle.

-

Rationale: Many cytotoxic agents, including tubulin inhibitors, induce cell cycle arrest.[5] This experiment provides a crucial fingerprint of the compound's cellular impact.

-

Methodology:

-

Treatment: Treat a sensitive cell line (e.g., HeLa) with the compound at its 1x and 3x IC₅₀ concentrations for 24 hours.

-

Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of 10,000 cells per sample using a flow cytometer.

-

Interpretation: An accumulation of cells in the G2/M phase might suggest an effect on microtubule dynamics, while arrest in G1 or S phase could point towards inhibition of DNA replication or checkpoint kinases.

-

Figure 2: Hypothetical Pathway for G2/M Arrest. A diagram illustrating how inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis.

Protocol: Apoptosis Induction Assay

-

Objective: To determine if the compound induces programmed cell death.

-

Rationale: Effective anticancer agents often eliminate cancer cells by inducing apoptosis.

-

Methodology (Annexin V/PI Staining):

-

Treatment: Treat cells with the compound at IC₅₀ concentrations for 24-48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.